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molecular formula C20H24N2O2 B8458433 3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one CAS No. 62633-17-4

3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one

Cat. No. B8458433
M. Wt: 324.4 g/mol
InChI Key: ADTSVXWQLNFNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045458

Procedure details

Example 14 was repeated except that 29g of 3(p-methoxyphenyl)-6-dimethylaminophthalide and 19.5g of 2-phenylindole were used, respectively, instead of 33g of 3-(m-diethylaminophenyl)-6-dimethylaminophthalide and 13g of dimethylaniline to obtain 24g of 3-(p-methoxyphenyl)-3-(2-phenylindole-3-yl)-6-dimethylaminophthalide having the following structure whose m.p. was 224°-225° C in the form of colourless crystals (Recrystallized from benzene-methanol). This compound becomes blue black on contact with silica gel. ##STR73##
[Compound]
Name
29g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1.[C:22]1([C:28]2[NH:29][C:30]3[C:35]([CH:36]=2)=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:28]([N:29]([CH2:30][CH3:31])[C:4]1[CH:5]=[C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)[CH:7]=[CH:8][CH:3]=1)[CH3:22].[CH3:20][N:19]([CH3:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:13][CH:14]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:36]3[C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[NH:29][C:28]=3[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:20])[CH3:21])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
29g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C
Step Three
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1C=C(C=CC1)C1OC(=O)C2=CC(=CC=C12)N(C)C)CC
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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